molecular formula C5H12Cl2N2O4 B556923 (2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride CAS No. 390362-42-2

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride

Cat. No.: B556923
CAS No.: 390362-42-2
M. Wt: 235.06 g/mol
InChI Key: KDLOTWYWLLNSCT-MRWDTFSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride is a chiral diamino acid derivative. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its stereochemistry and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride typically involves the use of enantiomerically pure starting materials. One common method is the diastereoselective synthesis from commercially available starting materials. The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amino acid derivatives.

    Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amino acid derivatives.

Scientific Research Applications

(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride apart is its specific stereochemistry and the presence of two amino groups, which confer unique chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2R,4R)-2,4-diaminopentanedioic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLOTWYWLLNSCT-MRWDTFSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)[C@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743372
Record name (4R)-4-Amino-D-glutamic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390362-42-2
Record name (4R)-4-Amino-D-glutamic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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